molecular formula C10H11NO5S B12952860 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid

Cat. No.: B12952860
M. Wt: 257.27 g/mol
InChI Key: RNSYYFPJTZVAFI-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of an ethylsulfonamido group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid typically involves the reaction of 4-aminobenzenesulfonamide with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethylsulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethylsulfonamido)benzoic acid
  • 2-(4-(Methylsulfonamido)phenyl)-2-oxoacetic acid
  • 2-(4-(Ethylsulfonamido)phenyl)acetic acid

Uniqueness

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid is unique due to the presence of both the ethylsulfonamido group and the oxoacetic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-[4-(ethylsulfonylamino)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C10H11NO5S/c1-2-17(15,16)11-8-5-3-7(4-6-8)9(12)10(13)14/h3-6,11H,2H2,1H3,(H,13,14)

InChI Key

RNSYYFPJTZVAFI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

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